(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone is a useful research compound. Its molecular formula is C16H18BrN3O and its molecular weight is 348.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
生物活性
The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone, often referred to in literature as a derivative of piperidine and imidazole, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory activities.
Chemical Structure
The compound features a piperidine ring substituted with an imidazole moiety and a bromophenyl group. This unique structure is hypothesized to contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have indicated that compounds containing piperidine and imidazole derivatives exhibit significant antibacterial properties. For instance, a study evaluated various synthesized alkaloids and found that those with similar structural motifs demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, with notable efficacy against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
Compound A | 0.0039 | Staphylococcus aureus |
Compound B | 0.025 | Escherichia coli |
Compound C | 0.0063 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity in preliminary studies. The antifungal efficacy of related compounds was assessed against various fungal strains, indicating a potential for therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely studied. Research indicates that compounds similar to this compound can inhibit the growth of several cancer cell lines, including lung cancer and breast cancer cells. A study highlighted the antiproliferative effects observed in vitro, suggesting that modifications to the imidazole or piperidine moieties could enhance efficacy against specific cancer types .
Table 2: Anticancer Activity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D | MDA-MB-231 (Breast) | 5.2 |
Compound E | A549 (Lung) | 3.8 |
Compound F | HepG2 (Liver) | 4.5 |
The biological activity of this compound is thought to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various biological pathways.
- Disruption of Cellular Processes : Its interaction with cellular membranes can lead to increased permeability, affecting cell viability and proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of various piperidine derivatives, including the target compound. These studies revealed a correlation between structural modifications and enhanced biological activity, emphasizing the importance of functional groups in drug design.
特性
IUPAC Name |
(2-bromophenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-15-4-2-1-3-14(15)16(21)20-8-5-13(6-9-20)11-19-10-7-18-12-19/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFLIKYYLOJKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。